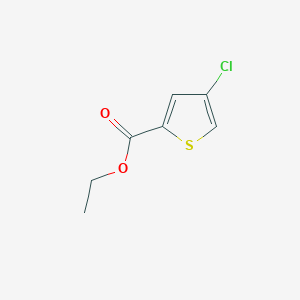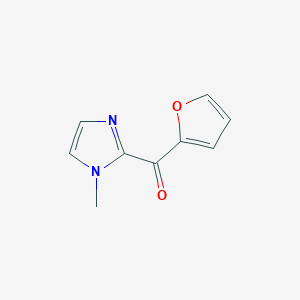![molecular formula C6H14Cl2N2 B1337661 1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 5492-61-5](/img/structure/B1337661.png)
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
概要
説明
1,4-Diazabicyclo[3.2.1]octane dihydrochloride (also known as DABCO dihydrochloride) is a chemical compound with the molecular formula C6H14Cl2N2 . It is a derivative of 1,4-Diazabicyclo[3.2.1]octane, which is a highly nucleophilic tertiary amine base . This compound is typically used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride consists of a bicyclic organic compound with two nitrogen atoms . The InChI string isInChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H . The Canonical SMILES string is C1CN2CCNC1C2.Cl.Cl . Physical And Chemical Properties Analysis
The molecular weight of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride is 185.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds . The exact mass is 184.0534038 g/mol , and the monoisotopic mass is also 184.0534038 g/mol . The topological polar surface area is 15.3 Ų .科学的研究の応用
Catalyst in Polymerization
DABCO is known to act as a catalyst in the production of polyurethanes, which are used in a variety of products from foams to adhesives . The dihydrochloride form could potentially enhance or modify this catalytic activity due to its altered chemical structure.
Organic Synthesis
DABCO is utilized as a catalyst in organic synthesis reactions, such as the Suzuki-Miyaura cross-coupling reaction . Its dihydrochloride variant may offer similar catalytic properties with potentially increased solubility or stability in certain solvents.
Surfactant Properties
Long-chain alkyl DABCO derivatives exhibit surfactant properties due to their amphiphilic nature . The dihydrochloride form might also serve as a surfactant in various chemical processes or formulations.
Pharmaceutical Intermediates
DABCO serves as an intermediate in pharmaceutical synthesis . The dihydrochloride salt could be used in similar contexts, possibly offering different reactivity or interaction with other compounds.
Tetrel Bonding Studies
DABCO engages in tetrel bonding with various compounds, which is a subject of study in chemical research . The dihydrochloride form may be used to explore these interactions further.
Ionic Liquids
Derivatives of DABCO are used to create third-generation ionic liquids . The dihydrochloride salt could contribute to the development of new ionic liquids with unique properties.
作用機序
Target of Action
The primary targets of 1,4-Diazabicyclo[32This compound is a unique chemical used in early discovery research .
Mode of Action
The specific mode of action of 1,4-Diazabicyclo[32It has been used as a catalyst in certain organic reactions
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazabicyclo[32It’s known to be involved in catalyzing organic reactions
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[32It’s known to have a role in catalyzing organic reactions
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[32It’s known that the compound is a solid at room temperature .
特性
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.1]octane dihydrochloride | |
CAS RN |
5492-61-5 | |
| Record name | 1,4-diazabicyclo[3.2.1]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)






